

4-(Dimethylamino)cinnamic acid molecular structure and conformation

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Compound of Interest

Compound Name: 4-(Dimethylamino)cinnamic acid

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **4-(Dimethylamino)cinnamic Acid (DMACA)**

Abstract

4-(Dimethylamino)cinnamic acid (DMACA) is a derivative of cinnamic acid that has garnered significant interest across multiple scientific disciplines, from materials science to drug development. Its unique molecular architecture, featuring a donor-pi-acceptor (D- π -A) system, gives rise to fascinating photophysical properties, most notably the phenomenon of Twisted Intramolecular Charge Transfer (TICT). Understanding the interplay between its ground-state structure and its dynamic conformational changes in the excited state is paramount for harnessing its full potential. This technical guide provides an in-depth exploration of the molecular structure and conformational landscape of DMACA. We will dissect its fundamental chemical makeup, explore the experimental and computational methodologies used to probe its shape, and explain the critical TICT mechanism that governs its function as a fluorescent probe. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DMACA's structure-property relationships.

Introduction

Overview of Cinnamic Acids in Research and Development

Cinnamic acid and its derivatives are a class of organic compounds naturally found in plants, which form the structural backbone for numerous biologically active molecules.^[1] Their versatile framework, consisting of a phenyl ring, an acrylic acid moiety, and various substitutions, has been exploited for a wide range of applications. These include roles as precursors in the synthesis of pharmaceuticals and agrochemicals, and as active agents with demonstrated anti-tumor, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} The inherent bioactivity and synthetic tractability of the cinnamic acid scaffold make it a privileged structure in medicinal chemistry and materials science.^[4]

Introducing 4-(Dimethylamino)cinnamic Acid (DMACA): A Molecule of Interest

4-(Dimethylamino)cinnamic acid (DMACA) distinguishes itself through the addition of a potent electron-donating dimethylamino group at the para-position of the phenyl ring. This substitution creates a pronounced D- π -A system, where the dimethylamino group acts as the donor, the conjugated cinnamic backbone serves as the π -bridge, and the carboxylic acid functions as the acceptor. This electronic arrangement is the foundation of its utility as an intramolecular charge transfer (ICT) fluorescent probe and a highly sensitive matrix for advanced mass spectrometry techniques like MALDI Imaging Mass Spectrometry (IMS).^{[5][6]} Its applications extend to peptide synthesis and its use as a versatile chemical building block.
^[2]

Core Physicochemical Properties

A summary of the fundamental properties of DMACA is presented below, providing a baseline for understanding its behavior in various experimental contexts.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[2][7][8]
Molecular Weight	191.23 g/mol	[2][7]
IUPAC Name	(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid	[7][9]
CAS Number	1552-96-1	[7][10]
Appearance	Yellow to beige crystalline powder	[2][11]
Melting Point	227-228 °C (decomposes)	[11]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[11][12]
Rotatable Bond Count	3	[2]

Elucidation of the Core Molecular Structure Chemical Composition and Connectivity

DMACA's structure is composed of a cinnamic acid core, which includes a phenyl ring, a propenoic acid group (-CH=CHCOOH), and a key functionalization: a dimethylamino group [-N(CH₃)₂] substituted at the para (4-position) of the phenyl ring.[2] The IUPAC name, (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid, precisely describes this arrangement.[7][9]

Stereochemistry: The Predominance of the *trans* Isomer

The presence of the carbon-carbon double bond in the acrylic acid side chain allows for the existence of *cis* and *trans* (or *Z* and *E*) isomers. The *trans* isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is the thermodynamically more stable and predominant form due to reduced steric hindrance.[4] The InChI identifier for this stable form specifies the *trans* configuration (/b8-5+).

Spectroscopic Characterization

Standard spectroscopic techniques confirm the molecular structure of DMACA.

- ^1H NMR: Proton NMR spectra typically show characteristic signals for the aromatic protons, the vinylic protons of the double bond (with a large coupling constant indicative of the trans configuration), and a singlet for the six equivalent protons of the two methyl groups on the nitrogen atom.[7][13]
- ^{13}C NMR: Carbon NMR spectra corroborate the structure with signals corresponding to the carboxyl carbon, the carbons of the double bond, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methyl carbons of the dimethylamino group.[7][14]
- IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C=C stretches from the alkene and aromatic ring, and C-N stretches.[7]

Conformational Analysis: From Ground State to Excited State Dynamics

The biological activity and photophysical properties of DMACA are not defined by its static structure alone, but by its ability to adopt different spatial arrangements, or conformations. This is primarily governed by rotation around its three single bonds.[2]

Defining Conformational Freedom: Key Rotatable Bonds

The conformational flexibility of DMACA arises from rotation around three key sigma (σ) bonds:

- C(aryl)—C(alkenyl): Rotation around this bond determines the orientation of the phenyl ring relative to the acrylic acid side chain.
- C(alkenyl)—C(carboxyl): This rotation defines the orientation of the carboxylic acid group.
- C(aryl)—N(dimethylamino): Rotation here controls the alignment of the nitrogen lone pair with the π -system of the aromatic ring, which is crucial for its electron-donating ability.

The Ground State Conformation: A Balance of Conjugation and Sterics

In the ground state, DMACA seeks a low-energy conformation that maximizes π -electron delocalization across the entire molecule while minimizing steric clashes. This generally favors a relatively planar arrangement. The two primary methods for investigating this are X-ray diffraction for the solid state and computational modeling for the gas phase or solvated state.

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in a crystalline solid.[\[15\]](#)[\[16\]](#) It provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the preferred solid-state conformation.

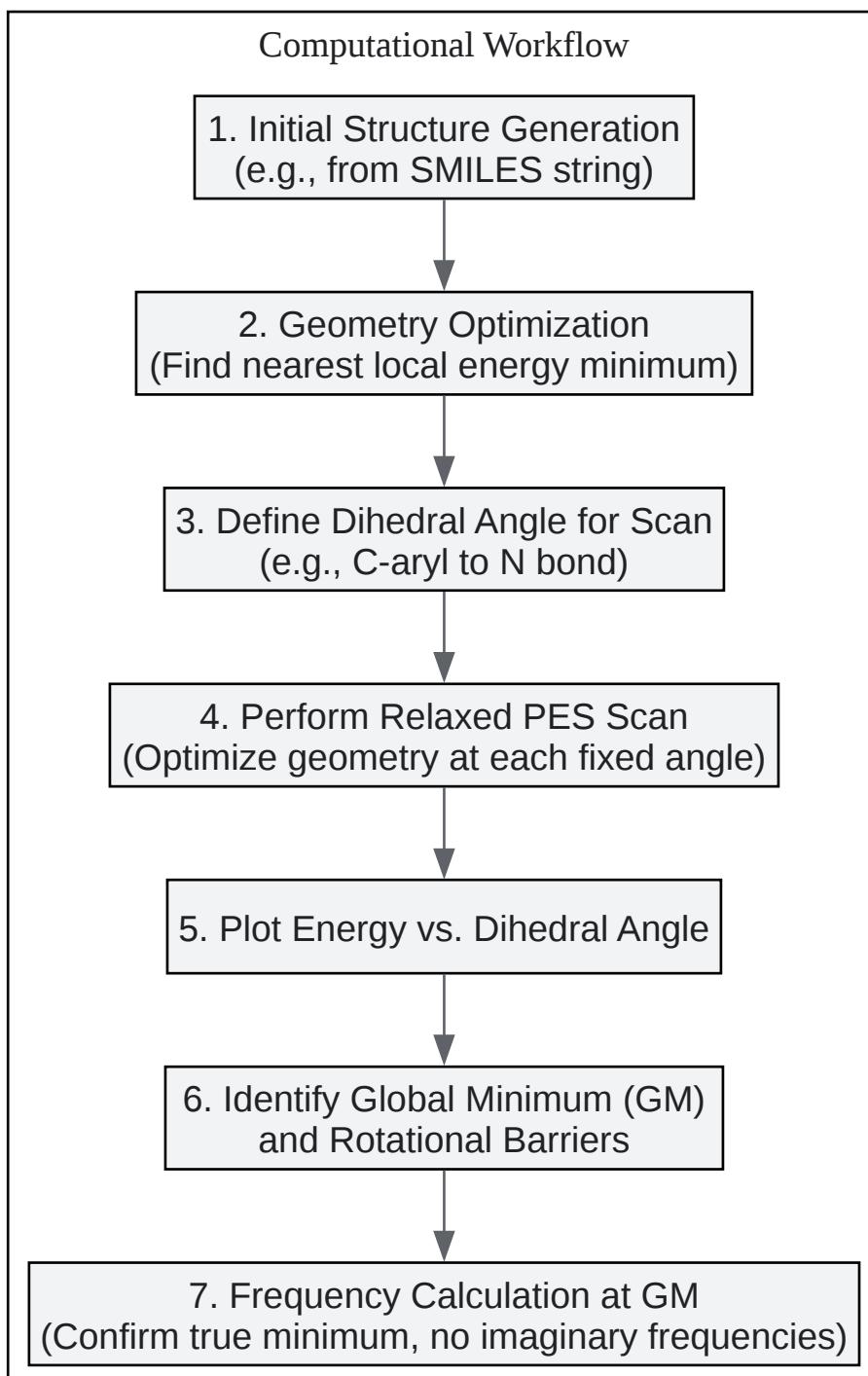
Protocol 1: Single-Crystal X-ray Diffraction

- Objective: To determine the precise solid-state molecular structure and conformation of DMACA.
- Causality: This technique is chosen because it provides direct, high-resolution spatial information about the molecule's atoms, which is the gold standard for structural elucidation.
[\[15\]](#)
- Methodology:
 - Crystallization (The Rate-Limiting Step):
 - Dissolve high-purity DMACA powder in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to near-saturation.[\[11\]](#)
 - Employ a slow evaporation technique at a stable temperature. The rationale is to bring the solution to a state of limited supersaturation slowly, allowing for the orderly arrangement of molecules into a single crystal lattice rather than rapid precipitation as an amorphous powder.[\[15\]](#)
 - Alternative methods include vapor diffusion or slow cooling.
 - Crystal Selection and Mounting:

- Under a microscope, select a well-formed, single crystal (typically >0.1 mm) with no visible cracks or imperfections.[16]
- Mount the crystal on a goniometer head for analysis.
- Data Collection:
 - Place the mounted crystal in a diffractometer.
 - Irradiate the crystal with a monochromatic beam of X-rays while rotating it. The crystal lattice diffracts the X-rays into a specific pattern of reflections.[16]
 - A detector records the position and intensity of these diffracted beams.
- Structure Solution and Refinement:
 - Process the reflection data to determine the unit cell dimensions and space group.
 - Use computational methods (e.g., direct methods or Patterson methods) to solve the "phase problem" and generate an initial electron density map.
 - Build an atomic model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data.

When single crystals are unavailable or to understand the molecule's behavior in isolation or solution, computational chemistry is an invaluable tool. DFT is a robust method for predicting molecular structures and energies.[17] A potential energy surface (PES) scan can be performed to map the energetic landscape of a specific conformational change, such as rotation around a bond.

Workflow for Computational Conformational Analysis



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Caption: Workflow for determining the ground-state conformation of DMACA using DFT.

Protocol 2: Computational Conformational Analysis via DFT

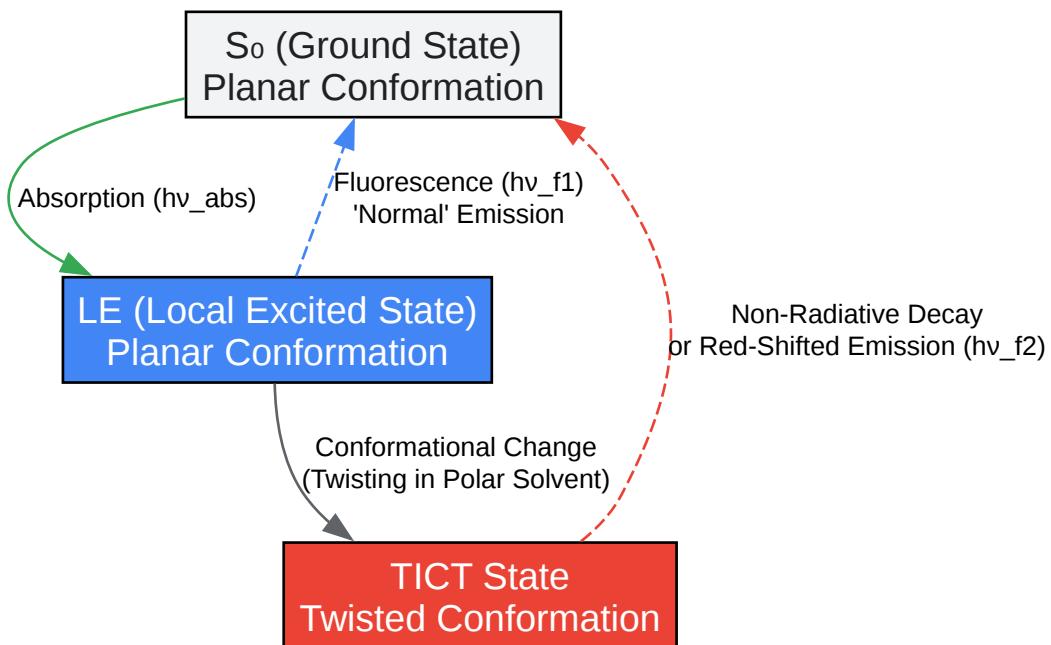
- Objective: To identify the lowest-energy ground-state conformer and determine the energy barriers to rotation around key bonds.
- Causality: This *in silico* approach allows for systematic exploration of the entire conformational space, which is often impossible experimentally, and provides quantitative energy data for different conformers.[17][18]
- Methodology:
 - Software: Use a quantum chemistry package like Gaussian, ORCA, or Spartan.
 - Model Building: Construct the initial 3D structure of trans-DMACA.
 - Level of Theory Selection: Choose a suitable level of theory. B3LYP with a 6-311++G(d,p) basis set is a common and reliable choice for organic molecules, balancing accuracy and computational cost.[17][19]
 - Initial Optimization: Perform a full geometry optimization to find the nearest energy minimum.
 - Potential Energy Surface (PES) Scan:
 - Select a dihedral angle of interest (e.g., C-C-N-C for the dimethylamino group rotation).
 - Perform a "relaxed" PES scan. This involves fixing the chosen dihedral angle at set intervals (e.g., every 15 degrees from 0 to 360) while allowing all other geometric parameters to relax to their minimum energy for that constraint.[17]
 - Analysis:
 - Plot the calculated relative energy against the dihedral angle.
 - The lowest point on the curve represents the most stable conformation (the global minimum). The peaks represent the transition states, and their height relative to the minima gives the rotational energy barrier.
 - Validation: Perform a frequency calculation on the identified global minimum structure. The absence of imaginary frequencies confirms it is a true energy minimum.[17]

The Excited State Conformation: The Twisted Intramolecular Charge Transfer (TICT) Phenomenon

The most compelling aspect of DMACA's conformational behavior occurs upon photoexcitation. It can form a highly polar, non-emissive (or weakly emissive) excited state known as the TICT state.

Upon absorbing a photon, DMACA is promoted to a Franck-Condon excited state, which largely retains the planar ground-state geometry. This is often referred to as the Local an Excited (LE) state. In polar solvents, this LE state can undergo a conformational change: the dimethylamino group twists, typically towards a 90° angle relative to the phenyl ring.^[20] This twisting decouples the nitrogen's lone pair from the aromatic π -system, leading to full charge separation. The resulting TICT state is highly stabilized by the polar solvent but has poor orbital overlap for radiative decay (fluorescence), making it "dark" or weakly fluorescent at a different wavelength.

The Twisted Intramembrane Charge Transfer (TICT) Model



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Sources

- 1. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]
- 5. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Dimethylamino)cinnamic acid | CAS:1552-96-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 12. 4-(Dimethylamino)cinnamic acid | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization, and computational study of the supramolecular arrangement of a novel cinnamic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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